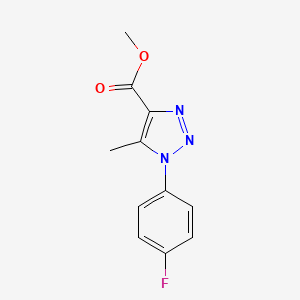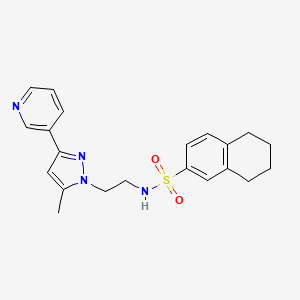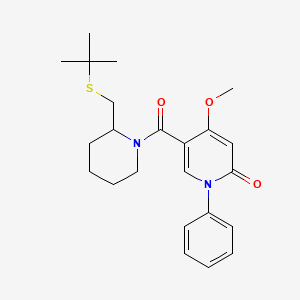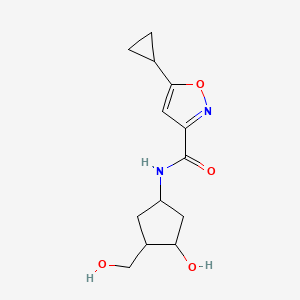![molecular formula C13H22N2O2 B2573889 N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide CAS No. 2308274-81-7](/img/structure/B2573889.png)
N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I (Pol I) transcription. It was first identified as a potential anti-cancer agent due to its ability to selectively inhibit the growth of cancer cells with high levels of ribosomal DNA (rDNA) transcription.
Mechanism of Action
N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide works by inhibiting the transcription of rDNA by Pol I. This leads to a decrease in ribosome biogenesis and protein synthesis, which ultimately results in the death of cancer cells. N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide has been shown to be highly selective for cancer cells with high levels of rDNA transcription, making it a promising therapeutic agent for the treatment of cancer.
Biochemical and Physiological Effects:
N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide has been shown to induce senescence in cancer cells, which is a state of permanent growth arrest. N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide has also been shown to induce DNA damage, which can lead to cell death. In addition, N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide has been shown to have immunomodulatory effects, which may contribute to its anti-cancer properties.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide is its high selectivity for cancer cells with high levels of rDNA transcription. This makes it a promising therapeutic agent for the treatment of cancer. However, one of the limitations of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide is its toxicity, which can limit its use in clinical settings. In addition, N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide is a relatively new drug, and more research is needed to fully understand its potential as a therapeutic agent.
Future Directions
There are a number of future directions for the study of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide. One area of interest is the development of combination therapies that can enhance the anti-cancer properties of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide. Another area of interest is the development of more selective inhibitors of Pol I transcription that can be used in combination with N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide. In addition, more research is needed to fully understand the potential of N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide as a therapeutic agent for the treatment of genetic diseases, such as Treacher Collins syndrome.
Synthesis Methods
N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide is synthesized through a multistep process that involves the reaction of several different chemical compounds. The exact details of the synthesis method are proprietary, but it has been reported that N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide is synthesized through the reaction of a cyclopropylmethylamine with a 4-methylmorpholine-2-carbaldehyde followed by a Wittig reaction to form the final product.
Scientific Research Applications
N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide has been extensively studied for its anti-cancer properties. It has been shown to selectively inhibit the growth of cancer cells with high levels of rDNA transcription, making it a promising therapeutic agent for the treatment of cancer. In addition to its anti-cancer properties, N-(Cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide has also been studied for its potential as a treatment for certain genetic diseases, such as Treacher Collins syndrome.
properties
IUPAC Name |
N-(cyclopropylmethyl)-N-[(4-methylmorpholin-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-3-13(16)15(8-11-4-5-11)10-12-9-14(2)6-7-17-12/h3,11-12H,1,4-10H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYAGTZVESJZAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CN(CC2CC2)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(2,3-dihydro-1H-inden-1-yl)piperidine-3-carboxamide](/img/structure/B2573809.png)


![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2573812.png)

![2-[6-Oxo-3-(3,4,5-trimethoxyphenyl)pyridazin-1-yl]acetamide](/img/structure/B2573818.png)

![Dimethyl[2-(pyrrolidin-2-yl)ethyl]amine dihydrochloride](/img/structure/B2573821.png)
![(Z)-methyl 2-((2-(acetylthio)acetyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2573822.png)
![8-[4-(3-Chlorophenyl)piperazin-1-yl]-7-hexyl-3-methylpurine-2,6-dione](/img/no-structure.png)
![1-[(3-Methylphenyl)methylsulfonyl]-4-(thian-4-yl)-1,4-diazepane](/img/structure/B2573825.png)

![Ethyl 5-(3-methylbenzamido)-4-oxo-3-(p-tolyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2573827.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2573828.png)